Cas no 208122-06-9 (4-(methylamino)-2-(trifluoromethyl)benzonitrile)

4-(Methylamino)-2-(trifluoromethyl)benzonitrile is a versatile aromatic nitrile derivative featuring a methylamino substituent and a trifluoromethyl group at the 2-position. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity. The nitrile functionality provides a handle for further synthetic modifications, making it a valuable intermediate in heterocyclic and medicinal chemistry. Its structural features contribute to improved metabolic stability and binding affinity in bioactive molecules. The compound is typically employed in the development of small-molecule inhibitors, ligands, and specialty chemicals, offering a balance of reactivity and selectivity for targeted applications.
4-(methylamino)-2-(trifluoromethyl)benzonitrile structure
208122-06-9 structure
Product Name:4-(methylamino)-2-(trifluoromethyl)benzonitrile
CAS No:208122-06-9
MF:C9H7F3N2
MW:200.160492181778
MDL:MFCD11178429
CID:3903724
PubChem ID:43138504
Update Time:2025-05-20

4-(methylamino)-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-(methylamino)-2-(trifluoromethyl)-
    • 4-(methylamino)-2-(trifluoromethyl)benzonitrile
    • 208122-06-9
    • ZOOQTZBWYPVCFN-UHFFFAOYSA-N
    • 975-884-2
    • SCHEMBL2973749
    • EN300-23625179
    • MDL: MFCD11178429
    • Inchi: 1S/C9H7F3N2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,14H,1H3
    • InChI Key: ZOOQTZBWYPVCFN-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(NC)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 200.05613272Da
  • Monoisotopic Mass: 200.05613272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.8Ų

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Additional information on 4-(methylamino)-2-(trifluoromethyl)benzonitrile

Introduction to 4-(methylamino)-2-(trifluoromethyl)benzonitrile (CAS No. 208122-06-9)

4-(methylamino)-2-(trifluoromethyl)benzonitrile, identified by its CAS number 208122-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The structural features of this molecule, particularly the methylamino and trifluoromethyl substituents, contribute to its unique chemical properties and potential biological activities.

The methylamino group introduces a basic nitrogen atom, which can participate in hydrogen bonding and form salt-like interactions with acidic moieties. This feature is particularly relevant in drug design, where such interactions can enhance binding affinity and bioavailability. On the other hand, the trifluoromethyl group, a well-known pharmacophore, influences the electronic properties of the molecule by electron-withdrawing inductive effects. This substitution can modulate metabolic stability, lipophilicity, and binding interactions with biological targets.

In recent years, there has been a growing interest in benzonitrile derivatives as potential therapeutic agents. The combination of the methylamino and trifluoromethyl groups in 4-(methylamino)-2-(trifluoromethyl)benzonitrile makes it a promising candidate for further investigation in medicinal chemistry. Studies have demonstrated that such structural motifs can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of this compound is its potential application in the development of novel anticancer agents. The trifluoromethyl group has been extensively studied for its ability to enhance drug potency and selectivity. For instance, trifluoromethylated compounds often exhibit improved metabolic stability and prolonged half-lives in vivo. Additionally, the presence of the methylamino group can facilitate interactions with biological targets such as kinases and transcription factors, which are critical in cancer pathways.

Recent research has highlighted the importance of computational modeling in understanding the behavior of benzonitrile derivatives like 4-(methylamino)-2-(trifluoromethyl)benzonitrile. Advanced computational techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the structural and energetic properties of this compound. These studies have provided valuable insights into how the substituents influence molecular conformation, solubility, and binding affinity.

The pharmacokinetic profile of 4-(methylamino)-2-(trifluoromethyl)benzonitrile is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the presence of both the methylamino and trifluoromethyl groups may impact these processes significantly. For example, the basic nature of the methylamino group could influence renal clearance, while the lipophilicity imparted by the trifluoromethyl group may affect tissue distribution.

In conclusion, 4-(methylamino)-2-(trifluoromethyl)benzonitrile (CAS No. 208122-06-9) represents a fascinating subject for further research in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a pivotal role in the development of next-generation drugs.

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